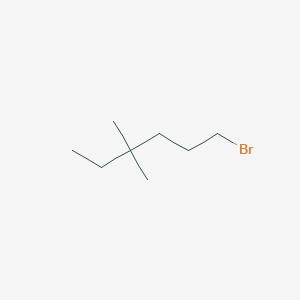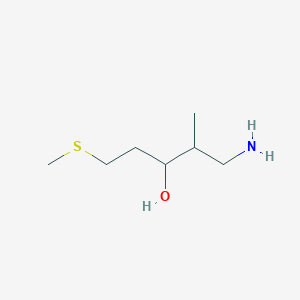![molecular formula C13H15NO2 B13192410 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction of activated cyclopropanes with α,β-unsaturated enamides, promoted by a base such as NaOH . This reaction is chemo- and diastereo-selective, yielding spirocyclic derivatives with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, often using reagents like alkyl halides or acyl chlorides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized spirocyclic derivatives.
Scientific Research Applications
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring spirocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid can be compared to other spirocyclic compounds, such as:
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
Spiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]: Another spirocyclic compound with distinct structural features and applications in medicinal chemistry.
The uniqueness of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-7-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c15-12(16)9-4-3-5-10-11(9)14-8-13(10)6-1-2-7-13/h3-5,14H,1-2,6-8H2,(H,15,16) |
InChI Key |
BNINGIQNROJJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C(C=CC=C23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)

![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

